molecular formula C26H27BrN2O6S B2993436 N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 330677-02-6

N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No. B2993436
CAS RN: 330677-02-6
M. Wt: 575.47
InChI Key: LGJYMNZLBKKHEW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the regulation of extracellular matrix (ECM) turnover and remodeling. The overexpression and dysregulation of MMPs have been implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications as an MMP inhibitor.

Scientific Research Applications

Material Science Applications

Research has demonstrated the utility of related sulfonated compounds in the development of thin-film composite nanofiltration membranes. These membranes have shown improved water flux capabilities, essential for the treatment of dye solutions in wastewater management. The introduction of sulfonic acid groups enhances surface hydrophilicity, thereby improving water permeation and dye rejection during the filtration process (Yang Liu et al., 2012).

Chemical Synthesis and Characterization

A range of benzamide derivatives, including those with bromo and sulfonamide functionalities, have been synthesized and characterized for their potential in various applications. For instance, compounds like 4-bromo-N-(di-R-carbamothioyl)benzamide have been synthesized and their metal complexes with Ni(II) and Cu(II) have been studied for their structural properties. These studies provide insights into the coordination chemistry and potential catalytic or material properties of these complexes (G. Binzet et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Certain sulfonamide derivatives have been identified as potent inhibitors for carbonic anhydrase isoenzymes, crucial for therapeutic applications. These inhibitors demonstrate significant activity across different isoenzymes, highlighting their potential in developing targeted treatments for conditions involving carbonic anhydrases (C. Supuran et al., 2013).

Advanced Polymeric Materials

Research into aromatic polyamides containing sulfone, ether, and ketone linkages has led to the development of new materials with high thermal stability and solubility in aprotic solvents. These materials are promising for applications in high-performance polymers due to their outstanding thermal behavior and inherent viscosities (M. Bellomo et al., 1996).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN2O6S/c1-34-16-14-29(15-17-35-2)36(32,33)22-11-8-20(9-12-22)26(31)28-24-13-10-21(27)18-23(24)25(30)19-6-4-3-5-7-19/h3-13,18H,14-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJYMNZLBKKHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

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